Cas no 2091873-10-6 (5-Bromo-2-chloro-3-fluoroisonicotinic acid)

2091873-10-6 structure
Produktname:5-Bromo-2-chloro-3-fluoroisonicotinic acid
CAS-Nr.:2091873-10-6
MF:C6H2BrClFNO2
MW:254.440983295441
MDL:MFCD29059810
CID:4739974
5-Bromo-2-chloro-3-fluoroisonicotinic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-Bromo-2-chloro-3-fluoroisonicotinic acid
-
- MDL: MFCD29059810
- Inchi: 1S/C6H2BrClFNO2/c7-2-1-10-5(8)4(9)3(2)6(11)12/h1H,(H,11,12)
- InChI-Schlüssel: RBEABXBWDWKXDV-UHFFFAOYSA-N
- Lächelt: O=C(C1C(F)=C(Cl)N=CC=1Br)O
5-Bromo-2-chloro-3-fluoroisonicotinic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7431184-0.05g |
5-bromo-2-chloro-3-fluoropyridine-4-carboxylic acid |
2091873-10-6 | 95.0% | 0.05g |
$121.0 | 2025-03-11 | |
Enamine | EN300-7431184-5.0g |
5-bromo-2-chloro-3-fluoropyridine-4-carboxylic acid |
2091873-10-6 | 95.0% | 5.0g |
$2148.0 | 2025-03-11 | |
Enamine | EN300-7431184-10.0g |
5-bromo-2-chloro-3-fluoropyridine-4-carboxylic acid |
2091873-10-6 | 95.0% | 10.0g |
$4194.0 | 2025-03-11 | |
eNovation Chemicals LLC | D545229-1g |
5-Bromo-2-chloro-3-fluoropyridine-4-carboxylic acid |
2091873-10-6 | 95% | 1g |
$495 | 2024-06-05 | |
Enamine | EN300-7431184-0.25g |
5-bromo-2-chloro-3-fluoropyridine-4-carboxylic acid |
2091873-10-6 | 95.0% | 0.25g |
$256.0 | 2025-03-11 | |
Aaron | AR01LMF2-100mg |
5-Bromo-2-chloro-3-fluoropyridine-4-carboxylicacid |
2091873-10-6 | 95% | 100mg |
$568.00 | 2025-02-14 | |
1PlusChem | 1P01LM6Q-100mg |
5-Bromo-2-chloro-3-fluoropyridine-4-carboxylicacid |
2091873-10-6 | 95% | 100mg |
$276.00 | 2023-12-19 | |
1PlusChem | 1P01LM6Q-5g |
5-Bromo-2-chloro-3-fluoropyridine-4-carboxylicacid |
2091873-10-6 | 95% | 5g |
$2717.00 | 2023-12-19 | |
Aaron | AR01LMF2-250mg |
5-Bromo-2-chloro-3-fluoropyridine-4-carboxylicacid |
2091873-10-6 | 95% | 250mg |
$810.00 | 2025-02-14 | |
Enamine | EN300-7431184-2.5g |
5-bromo-2-chloro-3-fluoropyridine-4-carboxylic acid |
2091873-10-6 | 95.0% | 2.5g |
$1088.0 | 2025-03-11 |
5-Bromo-2-chloro-3-fluoroisonicotinic acid Verwandte Literatur
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
2091873-10-6 (5-Bromo-2-chloro-3-fluoroisonicotinic acid) Verwandte Produkte
- 424814-31-3(1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol)
- 2249592-82-1(N-(cyanomethyl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide)
- 2126144-46-3(7-Oxaspiro[3.5]nonan-1-ol, 3-amino-, hydrochloride (1:1), (1R,3R)-)
- 1261669-55-9(Methyl 2-fluoro-6-(2,4,5-trichlorophenyl)isonicotinate)
- 1807016-06-3(Ethyl 4-(chloromethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate)
- 2228575-30-0(O-[2-(6-chloro-5-methylpyridin-3-yl)-2-methylpropyl]hydroxylamine)
- 953983-97-6(4-(5-chloro-2-methoxybenzoyl)-2-phenylmorpholine)
- 1804002-77-4(Methyl 4-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate)
- 2138344-37-1(4(1H)-Cinnolinone, 7-fluoro-6-methyl-)
- 883111-37-3(3-Pyrrolidinecarboxylic acid, 1-methyl-5-oxo-2-phenyl-, (2S,3S)-)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:2091873-10-6)5-Bromo-2-chloro-3-fluoroisonicotinic acid

Reinheit:99%/99%/99%
Menge:250mg/1g/5g
Preis ($):213/394/1329